Piromelatine

Receptor Binding Melatonin Receptors Affinity

Piromelatine (Neu-P11) uniquely combines high-affinity melatonin MT1/MT2 agonism with serotonin 5-HT1A/5-HT1D agonism, delivering sleep maintenance (reduced WASO), preserved NREM architecture, anxiolysis, analgesia, and HPA-axis normalization unattainable with single-mechanism agents like ramelteon. Procure this multimodal tool for insomnia-comorbidity, chronic stress/insulin resistance, and neurodegeneration research.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
CAS No. 946846-83-9
Cat. No. B1678460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiromelatine
CAS946846-83-9
SynonymsN-(2-(5-methoxy-indol-3-yl)-ethyl)-4-oxo-4H-pyran-2-carboxamide
Neu-P11
piromelatine
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=O)C=CO3
InChIInChI=1S/C17H16N2O4/c1-22-13-2-3-15-14(9-13)11(10-19-15)4-6-18-17(21)16-8-12(20)5-7-23-16/h2-3,5,7-10,19H,4,6H2,1H3,(H,18,21)
InChIKeyPNTNBIHOAPJYDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piromelatine (CAS 946846-83-9): Multimodal Melatonin/Serotonin Receptor Agonist for Sleep Maintenance and Stress-Related Indications


Piromelatine (Neu-P11) is an investigational small molecule (C17H16N2O4) that functions as a high-affinity agonist at melatonin MT1/MT2 receptors and serotonin 5-HT1A/5-HT1D receptors . Preclinically, it also demonstrates low-affinity antagonism at 5-HT2B, P2X3, and TRPV1 receptors [1]. This multimodal receptor profile distinguishes it from selective melatonin receptor agonists and underpins its development for indications including primary insomnia, Alzheimer's disease, and parasomnias [2][3].

Why Piromelatine Cannot Be Substituted with Other Melatonin Receptor Agonists in Sleep Maintenance and Stress-Related Research


Unlike approved melatonin receptor agonists such as ramelteon and tasimelteon, which primarily target MT1/MT2 receptors for sleep onset or circadian entrainment, piromelatine's concurrent agonism at serotonin 5-HT1A/5-HT1D receptors confers additional anxiolytic, analgesic, and HPA-axis modulatory properties [1][2]. This dual pharmacological fingerprint translates to a clinical profile demonstrably effective in improving sleep maintenance (reducing WASO) and preserving NREM sleep architecture—outcomes poorly addressed by single-mechanism melatoninergic agonists [3]. Substitution with alternative MT1/MT2 agonists would therefore fail to replicate piromelatine's unique combination of sleep maintenance efficacy, metabolic normalization under chronic stress, and multimodal central nervous system effects.

Piromelatine Product-Specific Quantitative Differentiation Evidence


Ultra-High MT1/MT2 Binding Affinity vs. Melatonin

Piromelatine binds to melatonin MT1 and MT2 receptors with sub-nanomolar affinity, exceeding that of the endogenous ligand melatonin. Reported Ki values are 0.1 nM for MT1 and 0.12 nM for MT2 . This high affinity is associated with a longer duration of action compared to melatonin [1].

Receptor Binding Melatonin Receptors Affinity

Superior Sleep Maintenance Efficacy vs. Placebo in Primary Insomnia

In a Phase II, randomized, double-blind, placebo-controlled trial (N=120) in primary insomnia patients, piromelatine (20 mg and 50 mg) significantly reduced Wake After Sleep Onset (WASO) and improved other sleep maintenance parameters [1][2].

Insomnia Sleep Maintenance Polysomnography

Normalization of HPA-Axis Dysfunction and Metabolic Parameters Under Chronic Stress

In a rat model of chronic stress combined with a high-fat diet, piromelatine treatment prevented hyperglycemia and insulin resistance, effects linked to normalization of HPA-axis function [1].

Stress Metabolism HPA Axis

Multimodal Receptor Engagement: Melatoninergic + Serotonergic Agonism

Piromelatine is a combined agonist at MT1/MT2 melatonin receptors and 5-HT1A/5-HT1D serotonin receptors . This contrasts with ramelteon, tasimelteon, and agomelatine, which are either selective melatonin receptor agonists or possess a different secondary pharmacology (e.g., agomelatine is a 5-HT2C antagonist) [1].

Receptor Pharmacology Multimodal 5-HT1A

Preservation of Next-Day Psychomotor Performance vs. Placebo

In the Phase II insomnia trial, piromelatine demonstrated no detrimental effects on next-day psychomotor performance, as assessed by the Digit Symbol Substitution Test (DSST), for any dose group [1].

Safety Psychomotor Insomnia

Best-Fit Research and Industrial Application Scenarios for Piromelatine


Investigating Sleep Maintenance Disorders in Primary and Comorbid Insomnia

Piromelatine is a prime candidate for preclinical and clinical studies focused on sleep maintenance (reducing WASO) and improving NREM sleep architecture, as demonstrated by its Phase II efficacy data [1]. Its unique mechanism makes it particularly relevant for insomnia with comorbid anxiety or pain, where 5-HT1A agonism may provide additional benefit .

Modeling and Treating Stress-Induced Metabolic Dysregulation

Researchers studying the link between chronic stress, HPA-axis dysfunction, and insulin resistance should consider piromelatine. It has been shown to normalize HPA-axis activity, prevent hyperglycemia, and ameliorate insulin resistance in rodent models of chronic stress and high-fat diet [2].

Exploring Novel Therapies for Alzheimer's Disease and Neurodegeneration

Given its multimodal receptor activity and neuroprotective potential in preclinical models, piromelatine is under active investigation for mild Alzheimer's disease [3]. Its ability to improve sleep and potentially modulate neuroinflammation makes it a compelling tool for academic and industrial neurodegeneration research.

Addressing REM Sleep Behavior Disorder and Parasomnias

Piromelatine is being evaluated in Phase II trials for idiopathic REM sleep behavior disorder (iRBD) and is the subject of patents for treating parasomnias associated with loss of REM sleep atonia [4][5]. This specific application highlights its unique potential to modulate REM sleep physiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piromelatine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.